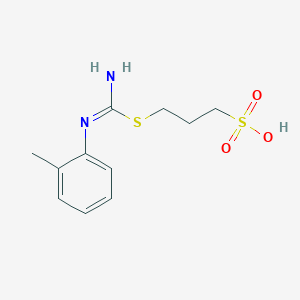
Diammonium dodecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium dodecyl phosphate is an inorganic compound that combines the properties of ammonium phosphate and dodecyl phosphate It is primarily used in various industrial applications due to its unique chemical properties, such as its ability to act as a surfactant and its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diammonium dodecyl phosphate can be synthesized through the reaction of dodecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction typically occurs in a two-step process:
Esterification: Dodecyl alcohol reacts with phosphoric acid to form dodecyl phosphate.
Neutralization: The dodecyl phosphate is then neutralized with ammonia to produce this compound.
The reaction conditions for the esterification step usually involve heating the mixture to around 100-120°C, while the neutralization step is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process begins with the controlled addition of dodecyl alcohol to phosphoric acid in a reactor, followed by the gradual introduction of ammonia. The reaction mixture is then subjected to purification steps, such as filtration and crystallization, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium dodecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form dodecyl alcohol and ammonium phosphate.
Oxidation: It can be oxidized to form dodecyl phosphate and other oxidation products.
Substitution: It can participate in substitution reactions where the dodecyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Dodecyl alcohol and ammonium phosphate.
Oxidation: Dodecyl phosphate and other oxidation products.
Substitution: Substituted dodecyl phosphate derivatives.
Wissenschaftliche Forschungsanwendungen
Diammonium dodecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and as an additive in fertilizers to improve nutrient availability.
Wirkmechanismus
The mechanism of action of diammonium dodecyl phosphate is primarily based on its ability to act as a surfactant. It reduces the surface tension of aqueous solutions, thereby enhancing the solubility and dispersion of various compounds. In biological systems, it can interact with cell membranes, facilitating the transport of molecules across the membrane. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins.
Vergleich Mit ähnlichen Verbindungen
Diammonium dodecyl phosphate can be compared with other similar compounds such as:
Diammonium hydrogen phosphate: Used primarily as a fertilizer and fire retardant.
Monoammonium phosphate: Another fertilizer with similar nutrient content but different solubility properties.
Dodecyl sulfate: A surfactant with similar properties but different chemical structure.
Uniqueness
This compound is unique due to its combination of surfactant properties and nutrient content, making it versatile for use in both agricultural and industrial applications. Its ability to enhance the efficiency of fertilizers while also serving as a surfactant in various chemical processes sets it apart from other compounds.
Eigenschaften
CAS-Nummer |
65138-75-2 |
|---|---|
Molekularformel |
C12H27O4P.2H3N C12H33N2O4P |
Molekulargewicht |
300.38 g/mol |
IUPAC-Name |
azane;dodecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);2*1H3 |
InChI-Schlüssel |
OEGDRYRDQUBDHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOP(=O)(O)O.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)


